Cas no 1520881-08-6 (3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

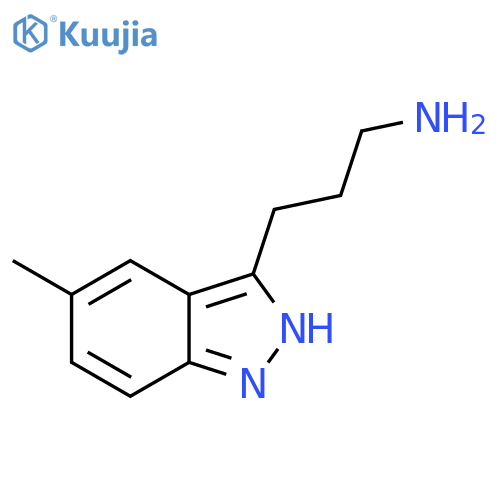

1520881-08-6 structure

商品名:3-(5-Methyl-1H-indazol-3-yl)propan-1-amine

CAS番号:1520881-08-6

MF:C11H15N3

メガワット:189.256901979446

CID:4816649

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-Methyl-1H-indazol-3-yl)propan-1-amine

-

- インチ: 1S/C11H15N3/c1-8-4-5-11-9(7-8)10(13-14-11)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)

- InChIKey: QLTMOVPVSLHINU-UHFFFAOYSA-N

- ほほえんだ: N1C(=C2C=C(C)C=CC2=N1)CCCN

計算された属性

- せいみつぶんしりょう: 189.127

- どういたいしつりょう: 189.127

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237644-1g |

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |

1520881-08-6 | 97% | 1g |

$899 | 2023-02-17 | |

| Chemenu | CM237644-1g |

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |

1520881-08-6 | 97% | 1g |

$1066 | 2021-08-04 | |

| Alichem | A269002190-1g |

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine |

1520881-08-6 | 97% | 1g |

$957.60 | 2022-04-02 |

3-(5-Methyl-1H-indazol-3-yl)propan-1-amine 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1520881-08-6 (3-(5-Methyl-1H-indazol-3-yl)propan-1-amine) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量